REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[CH:4]([O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)[CH3:5]>Cl>[N+:13]([C:10]1[CH:9]=[CH:8][C:7]([O:6][CH:4]([CH3:5])[C:3]([OH:16])=[O:2])=[CH:12][CH:11]=1)([O-:15])=[O:14]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)OC1=CC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Crude 29 was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from a mixture of ethyl acetate:hexane (1:5)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC(C(=O)O)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g | |
YIELD: PERCENTYIELD | 85.3% | |
YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |